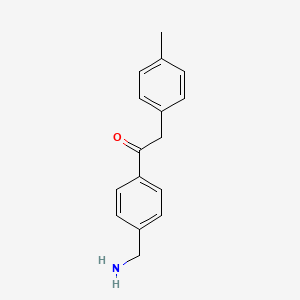

1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone

Description

Structural Classification and Nomenclature within Contemporary Organic Chemistry

From a structural standpoint, 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone is classified as a substituted diaryl ethanone (B97240). The systematic IUPAC name for this compound is 1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone. This nomenclature precisely describes the arrangement of its constituent functional groups: an ethanone backbone substituted with a 4-(aminomethyl)phenyl group at the C1 position and a p-tolyl (4-methylphenyl) group at the C2 position.

The core of the molecule is the ethanone unit (a two-carbon chain with a ketone functional group). This is attached to a benzene (B151609) ring which is further substituted with an aminomethyl group (-CH2NH2) at the para position. The second carbon of the ethanone unit is bonded to a toluene (B28343) molecule at its para position.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone |

| CAS Number | 1017781-79-1 |

| Molecular Formula | C16H17NO |

| Molecular Weight | 239.31 g/mol |

Fundamental Significance and Research Rationale in Current Chemical Science

The fundamental significance of this compound in chemical science stems from the versatile reactivity endowed by its functional groups. The diaryl ethanone scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives have been explored for various biological activities. rsc.org The presence of a primary amine provides a site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Research into compounds with similar structural motifs, such as β-aminoketones, is driven by their potential as intermediates in the synthesis of complex heterocyclic systems and biologically active molecules. nih.gov The aminoketone functionality is a key building block in the synthesis of various alkaloids and pharmaceuticals. The rationale for investigating this specific compound would likely be to explore its potential as an enzyme inhibitor, a ligand for receptors, or as a scaffold for the development of new therapeutic agents. For instance, diaryl-substituted pyrazoles have been investigated as potent antimicrobial agents. nih.gov

Historical Development and Evolution of Related Chemical Scaffolds in Synthetic Chemistry

The development of synthetic routes to aminoketones and diaryl ethanone derivatives has a rich history in organic chemistry. One of the classical methods for the synthesis of β-aminoketones is the Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. nih.gov This reaction has been a cornerstone in the synthesis of a wide array of aminoketone derivatives.

Over the years, significant advancements have been made in the synthesis of these scaffolds. Modern synthetic methods often focus on improving efficiency, selectivity, and environmental sustainability. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Furthermore, the development of catalytic methods, including the use of organocatalysts and transition metal catalysts, has provided more controlled and versatile routes to these compounds. researchgate.net

The diaryl ethanone scaffold itself has been a subject of interest for its role in the development of selective enzyme inhibitors. For example, diarylheterocyclic compounds have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net The evolution of synthetic strategies for these scaffolds has been driven by the continuous search for new molecules with improved pharmacological profiles. The study of 1-(4-substituted aminophenyl)ethanones as intermediates for the synthesis of novel heterocyclic systems is an active area of research. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-2-4-13(5-3-12)10-16(18)15-8-6-14(11-17)7-9-15/h2-9H,10-11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFCCANBAXCCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Aminomethyl Phenyl 2 P Tolyl Ethanone

Strategic Approaches to Carbon-Carbon Bond Formation in the Molecular Backbone

The central challenge in synthesizing the target molecule is the creation of the C-C bond between the carbonyl carbon and the tolyl-substituted methylene (B1212753) group. This can be approached through various established methods for ketone synthesis and aromatic coupling. A common strategy involves the synthesis of a nitrile-containing precursor, such as 1-(4-cyanophenyl)-2-(p-tolyl)ethanone, which can then be reduced to the final aminomethyl compound.

A prominent method for the formation of the diarylethanone core is the Friedel-Crafts acylation. harvard.edumdpi.comresearchgate.netresearchgate.netnih.govudel.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of the nitrile precursor, this would entail the reaction of toluene (B28343) with 4-cyanophenylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). harvard.edumdpi.comlibretexts.org The methyl group on the toluene ring is an ortho-, para-director; however, acylation typically results in the para-substituted product as the major isomer due to reduced steric hindrance. mdpi.com

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of toluene, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone. harvard.edu

Table 1: Comparison of Potential Ketone Synthesis Pathways

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Toluene, 4-cyanophenylacetyl chloride | AlCl₃ | Well-established method for forming aryl ketones. harvard.edumdpi.comresearchgate.net |

| Suzuki Coupling | p-tolylboronic acid, 4-cyanobenzoyl chloride | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Mild reaction conditions and high functional group tolerance. mdpi.commdpi.comnih.gov |

| Stille Coupling | Organostannane, Aryl halide | Palladium catalyst | Tolerant of a wide range of functional groups. |

Modern cross-coupling reactions offer powerful alternatives for constructing the diarylethanone skeleton, often with milder conditions and greater functional group tolerance than traditional methods. mdpi.commdpi.comnih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. researchgate.netmdpi.commdpi.comnih.govorganic-chemistry.orgnih.govmit.edu In a potential synthetic route, p-tolylboronic acid could be coupled with a derivative of 4-cyanobenzoyl chloride under palladium catalysis to form the ketone. mdpi.com This method is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.govorganic-chemistry.org

Other notable cross-coupling reactions include the Heck reaction , which couples an unsaturated halide with an alkene, nih.govresearchgate.netmasterorganicchemistry.commasterorganicchemistry.commdpi.com and the Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides. libretexts.orgorgsyn.orgmasterorganicchemistry.comorgsyn.orgrsc.org While not directly forming the ethanone (B97240) linkage in a single step, these reactions could be employed to synthesize precursors that are then converted to the target ketone.

Introduction and Manipulation of Nitrogen-Containing Functionalities

A crucial phase of the synthesis is the introduction of the aminomethyl group. A highly effective strategy is to incorporate the nitrogen atom in a more stable, less reactive form, such as a nitrile or nitro group, early in the synthetic sequence and then convert it to the desired amine in a later step.

Direct amination of a precursor molecule is one possible route. Reductive amination, for instance, is a powerful method for forming C-N bonds. harvard.eduresearchgate.netmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.comorganic-chemistry.org While this could theoretically be used, the synthesis of the required aldehyde precursor adds extra steps. Therefore, the reduction of a nitrile or nitro group is often a more direct and efficient approach.

The reduction of a nitrile group on a precursor like 1-(4-cyanophenyl)-2-(p-tolyl)ethanone is a highly efficient method for producing the target primary amine. wikipedia.orgtandfonline.com This transformation can be achieved through several reliable methods.

Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its economic and environmental advantages. tandfonline.com This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.commdpi.comorgsyn.orgorgsyn.orgtandfonline.comrecercat.cat The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high selectivity for the primary amine and to avoid the formation of secondary and tertiary amine byproducts. tandfonline.com

Alternatively, chemical reduction using metal hydrides offers a powerful laboratory-scale method for nitrile conversion. wikipedia.orgLithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines. udel.edulibretexts.orglibretexts.orgorganic-chemistry.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced and subsequently protonated upon aqueous workup to yield the primary amine. libretexts.orgchemistrysteps.com Other hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) , can also be used, although DIBAL-H is often employed for the partial reduction of nitriles to aldehydes at low temperatures. wikipedia.orgchemistrysteps.comadichemistry.comchemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of Nitrile Reduction Methods

| Method | Reducing Agent/Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Economical for large-scale synthesis; requires specialized equipment for handling hydrogen gas. researchgate.netorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.commdpi.comorgsyn.orgtandfonline.com |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Powerful and effective for a wide range of nitriles; requires anhydrous conditions and careful handling. udel.edulibretexts.orglibretexts.orgorganic-chemistry.org |

| Diisobutylaluminum Hydride (DIBAL-H) | DIBAL-H | Can be used for nitrile reduction, though often used for partial reduction to aldehydes at low temperatures. wikipedia.orgchemistrysteps.comadichemistry.comchemistrysteps.commasterorganicchemistry.com |

Catalytic Systems and Methodologies Employed in Synthesis

The choice of catalyst is paramount in both the C-C bond formation and the nitrile reduction steps. For cross-coupling reactions like the Suzuki-Miyaura coupling, palladium-based catalysts are the most common. mdpi.commdpi.comnih.gov These catalysts, often stabilized by phosphine (B1218219) ligands, facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that leads to the formation of the new C-C bond. organic-chemistry.org

In the context of nitrile hydrogenation, heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. wikipedia.orgadichemistry.com Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a highly active catalyst for this transformation. mdpi.comresearchgate.netmasterorganicchemistry.comorgsyn.orgtandfonline.com Palladium on carbon (Pd/C) is another excellent choice, known for its high efficiency and selectivity under various reaction conditions. organic-chemistry.orgmasterorganicchemistry.commdpi.comorgsyn.orgrecercat.cat The catalytic activity of these metals is attributed to their ability to adsorb and activate both the nitrile and hydrogen on their surface, facilitating the reduction process.

Transition Metal-Mediated Transformations (e.g., arylation reactions)

Transition metal catalysis offers a powerful and versatile platform for the construction of carbon-carbon bonds, which is central to the synthesis of the target molecule. Two plausible routes leveraging palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura coupling and direct α-arylation of a ketone.

Suzuki-Miyaura Coupling Approach:

A viable strategy for the synthesis of 1-(4-(aminomethyl)phenyl)-2-(p-tolyl)ethanone is the Suzuki-Miyaura coupling reaction. This approach would involve the cross-coupling of an appropriate arylboronic acid or ester with an aryl halide. A potential disconnection of the target molecule suggests the coupling of a (4-(aminomethyl)phenyl)boronic acid derivative with a p-tolylacetyl halide, or alternatively, coupling of a p-tolylboronic acid with a 1-(4-(aminomethyl)phenyl)ethanone (B1611629) precursor bearing a leaving group at the α-position.

To avoid side reactions with the aminomethyl group, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis could, therefore, commence with the coupling of a protected (4-(aminomethyl)phenyl)boronic acid with a suitable p-tolyl partner, followed by deprotection.

A hypothetical reaction scheme is as follows:

Protection of 4-(aminomethyl)aniline to give a Boc-protected derivative.

Conversion of the Boc-protected aniline (B41778) to the corresponding boronic acid.

Suzuki-Miyaura coupling of the boronic acid with a p-tolylacetyl halide.

Deprotection of the Boc group to yield the final product.

The reaction conditions for the Suzuki-Miyaura coupling are critical and typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water. nih.govrsc.org

α-Arylation of Ketones:

Another powerful transition metal-mediated approach is the direct α-arylation of a ketone. In this scenario, a pre-formed ketone, such as 1-(4-(aminomethyl)phenyl)ethanone, would be coupled with a p-tolyl halide. Again, protection of the amino group would likely be necessary. The ketone can be converted to its enolate form, which then undergoes cross-coupling with the aryl halide in the presence of a palladium catalyst and a suitable ligand.

The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Organocatalytic Strategies

While transition metal catalysis is a dominant methodology, organocatalysis presents an attractive metal-free alternative. For the synthesis of this compound, an organocatalytic α-arylation of a ketone could be envisioned. This approach would typically involve the activation of the ketone substrate by a chiral amine catalyst to form an enamine intermediate. This nucleophilic enamine would then react with an electrophilic arylating agent.

However, the direct organocatalytic α-arylation of simple ketones with non-activated aryl halides is a challenging transformation and is less developed than its transition metal-catalyzed counterpart. More feasible organocatalytic approaches might involve the use of more reactive arylating agents, such as diaryliodonium salts.

Given the current state of the art, this approach remains more speculative for this specific target compared to the well-established transition metal-mediated routes.

Reaction Optimization and Process Development for Enhanced Yields and Purity

The successful synthesis of this compound on a larger scale with high yield and purity necessitates careful optimization of the reaction conditions and the development of robust isolation and purification protocols.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions, such as temperature and reaction time, can have a profound impact on the outcome of the synthesis.

For Suzuki-Miyaura Coupling:

The solvent system in a Suzuki-Miyaura coupling plays a critical role in solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous basic solution is commonly used. The choice of base and its concentration can also affect the reaction rate and yield.

Temperature is another critical parameter. While many Suzuki-Miyaura couplings proceed efficiently at elevated temperatures (e.g., 80-100 °C), the optimal temperature must be determined empirically for each specific set of substrates. researchgate.net Reaction time is also a key variable to monitor to ensure complete conversion without significant product degradation.

Below is a hypothetical data table illustrating the effect of solvent and temperature on the yield of a Suzuki-Miyaura coupling for a similar deoxybenzoin (B349326) synthesis.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene/H₂O | 80 | 75 |

| 2 | Dioxane/H₂O | 80 | 82 |

| 3 | Toluene/H₂O | 100 | 85 |

| 4 | Dioxane/H₂O | 100 | 90 |

For Friedel-Crafts Acylation:

In a potential Friedel-Crafts acylation approach, the choice of solvent is critical as it can influence the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates. Common solvents for Friedel-Crafts reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. The reaction temperature can also significantly affect the regioselectivity and the extent of side reactions. beilstein-journals.org

Isolation and Purification Techniques

The final stage of the synthesis involves the isolation and purification of the target compound to remove any unreacted starting materials, catalysts, and byproducts.

Extraction and Washing:

Following the completion of the reaction, a standard workup procedure would typically involve quenching the reaction mixture, followed by extraction with a suitable organic solvent. The organic layer would then be washed with water and brine to remove any water-soluble impurities and inorganic salts.

Column Chromatography:

For the purification of the crude product, column chromatography is a widely used technique. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to separate compounds with different polarities.

Crystallization:

Crystallization is a powerful technique for obtaining highly pure solid compounds. illinois.eduesisresearch.org The crude product can be dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The choice of solvent is critical; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

A hypothetical data table illustrating the purification of this compound is presented below.

| Purification Step | Purity (%) | Recovery (%) |

| Crude Product | 85 | 100 |

| After Column Chromatography | 95 | 80 |

| After Recrystallization | >99 | 70 |

Chemical Reactivity and Derivatization Studies of 1 4 Aminomethyl Phenyl 2 P Tolyl Ethanone

Reactivity Profiles of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent α-hydrogens, is a hub of chemical reactivity. It readily participates in nucleophilic additions, condensation reactions, and substitutions at the alpha-position.

The carbon-oxygen double bond of the ketone is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. This process converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon. libretexts.org

Common nucleophilic addition reactions applicable to ketones like 1-(4-(aminomethyl)phenyl)-2-(p-tolyl)ethanone include:

Reduction: Reaction with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol.

Grignard Reactions: Addition of organometallic reagents, like Grignard reagents (R-MgX), results in the formation of a tertiary alcohol, creating a new carbon-carbon bond.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org

These reactions are foundational in organic synthesis for modifying the carbonyl group and introducing new functionalities. youtube.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanol |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 1-(4-(Aminomethyl)phenyl)-1-methyl-2-(p-tolyl)ethanol |

| Cyanohydrin Formation | Sodium Cyanide (NaCN), Acid | 2-(4-(Aminomethyl)phenyl)-2-hydroxy-3-(p-tolyl)propanenitrile |

Carbonyl condensation reactions are a class of reactions where two carbonyl-containing compounds react, with one acting as a nucleophile (via its enolate form) and the other as an electrophile. libretexts.orglibretexts.org These reactions are crucial for forming carbon-carbon bonds. libretexts.org For this compound, the methylene (B1212753) group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate.

A key example is the Claisen-Schmidt condensation, an aldol-type condensation, where the ketone (or its enolate) reacts with an aldehyde or another ketone that cannot easily enolize (like benzaldehyde) under basic or acidic conditions. researchgate.net This reaction would produce an α,β-unsaturated ketone, commonly known as a chalcone (B49325). Such chalcone derivatives are important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

The hydrogen atoms on the carbon alpha to the carbonyl group (the methylene bridge) are acidic due to the electron-withdrawing effect of the carbonyl oxygen and the resonance stabilization of the resulting enolate anion. This enolate is a potent nucleophile and can react with various electrophiles, leading to alpha-substitution.

A common alpha-substitution is halogenation. For instance, in the presence of an acid or base, the ketone can be brominated at the alpha-position using bromine (Br₂). The resulting α-haloketone is a highly valuable synthetic intermediate, particularly for the synthesis of heterocyclic systems like thiazoles. asianpubs.org

Transformations Involving the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) attached to the phenyl ring is nucleophilic and basic, making it a site for a variety of functionalization reactions and a key component in the construction of nitrogen-containing heterocycles.

The lone pair of electrons on the nitrogen atom allows the aminomethyl group to act as a nucleophile in several standard transformations:

Alkylation: Reaction with alkyl halides leads to the formation of secondary or tertiary amines.

Acylation: Treatment with acyl chlorides or anhydrides yields amides. This is a common strategy to protect the amine group or to introduce new structural motifs.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides.

These functionalization reactions are essential for modifying the properties of the molecule or for preparing it for subsequent synthetic steps.

Table 2: Potential Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

Both the ketone and the amine functionalities of this compound serve as versatile handles for the synthesis of various heterocyclic rings, which are core structures in many pharmaceutical agents. thermofisher.com

Thiazoles: Thiazole (B1198619) rings can be constructed via the Hantzsch thiazole synthesis. asianpubs.org This typically involves the reaction of an α-haloketone with a thioamide. Therefore, this compound could first be halogenated at the alpha-carbon (as described in 3.1.3) and then reacted with a compound like thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. chemicalbook.comorganic-chemistry.orgpharmaguideline.com

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govnih.govorganic-chemistry.org An alternative route involves the reaction of hydrazines with α,β-unsaturated ketones (chalcones). The subject compound could first undergo a Claisen-Schmidt condensation (see 3.1.2) with an aromatic aldehyde to form a chalcone intermediate. Subsequent cyclization with hydrazine or a substituted hydrazine would yield a pyrazole (B372694) ring. neuroquantology.com

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes. troindia.inorganic-chemistry.org One common method involves the cyclization of N-acylamidrazones or thiosemicarbazones. For example, the ketone moiety of the title compound could react with thiosemicarbazide (B42300) to form a thiosemicarbazone. Oxidative cyclization of this intermediate would lead to the formation of a 1,2,4-triazole (B32235) ring. Alternatively, the aminomethyl group could be transformed into a precursor that can participate in cyclization reactions to form a triazole ring. isres.orgnih.gov

Mannich-Type Reactions and Related C-C Bond Formations

The structure of this compound contains functionalities conducive to classic carbon-carbon bond-forming reactions. The Mannich reaction, a three-component condensation, is a prime example of a potential derivatization pathway. wikipedia.orgnih.gov

In a typical Mannich reaction, a primary amine condenses with a non-enolizable aldehyde (such as formaldehyde) and a compound with an active hydrogen (like a ketone) to form a β-aminocarbonyl compound, known as a Mannich base. wikipedia.orgorganic-chemistry.org While the subject compound itself contains both a primary amine and an enolizable ketone, its primary amine can participate in a Mannich reaction with an external aldehyde and another ketone. This involves the initial formation of an iminium ion from the primary amine of the title compound and an aldehyde. This electrophilic iminium ion is then attacked by the enol form of a separate ketone, leading to the formation of a new, more complex Mannich base. wikipedia.org

The methylene group adjacent to the carbonyl (the α-carbon) in this compound is enolizable and can act as the nucleophilic component in C-C bond formations. For instance, it can undergo base-catalyzed alkylation or participate in aldol-type condensation reactions with other carbonyl compounds. These reactions are fundamental in organic synthesis for constructing more complex molecular frameworks. alfa-chemistry.comvanderbilt.edu

| Reaction Type | Reactants | Key Reagents/Conditions | Potential Product |

|---|---|---|---|

| Mannich-Type Reaction | This compound, Formaldehyde, Acetone | Acid or Base Catalysis | N-((4-(2-(p-tolyl)acetyl)phenyl)methyl)-3-oxobutanamine derivative |

| Aldol Condensation | This compound, Benzaldehyde | NaOH or KOH, Ethanol | (E)-1-(4-(aminomethyl)phenyl)-3-phenyl-2-(p-tolyl)prop-2-en-1-one |

| α-Alkylation | This compound, Methyl Iodide | LDA, THF, -78°C | 1-(4-(Aminomethyl)phenyl)-1-(p-tolyl)propan-2-one |

Aromatic Ring Modifications and Functionalizations

The two aromatic rings in this compound offer significant opportunities for modification through various substitution and coupling reactions. The specific outcomes of these reactions are governed by the electronic effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. chemistry.coachpressbooks.pub

On the (Aminomethyl)phenyl Ring: This ring possesses two substituents: the aminomethyl group (-CH₂NH₂) and the acyl group (-C(O)CH₂-p-tolyl).

The acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

The aminomethyl group is generally considered an activating, ortho, para-directing group. The activating nature stems from the ability of the nitrogen's lone pair to be involved in resonance, although this effect is insulated by the methylene (-CH₂) spacer. The primary influence is the weak activating, ortho, para-directing inductive effect of the alkyl group.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.orglibretexts.org Therefore, electrophilic substitution is predicted to occur at the positions ortho to the aminomethyl group (and meta to the acyl group).

On the p-Tolyl Ring: This ring has a methyl group (-CH₃), which is a weakly activating, ortho, para-director. libretexts.org Therefore, electrophiles are expected to add to the positions ortho to the methyl group. The para position is already substituted.

| Reaction | Aromatic Ring | Reagents | Predicted Major Product(s) | Governing Substituent Effect |

|---|---|---|---|---|

| Nitration | (Aminomethyl)phenyl | HNO₃, H₂SO₄ | Substitution at position(s) ortho to the aminomethyl group | Dominant o,p-directing aminomethyl group |

| Bromination | (Aminomethyl)phenyl | Br₂, FeBr₃ | Substitution at position(s) ortho to the aminomethyl group | Dominant o,p-directing aminomethyl group |

| Nitration | p-Tolyl | HNO₃, H₂SO₄ | Substitution at position(s) ortho to the methyl group | o,p-directing methyl group |

| Friedel-Crafts Acylation | p-Tolyl | CH₃COCl, AlCl₃ | Substitution at position(s) ortho to the methyl group | o,p-directing methyl group |

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. wikipedia.orglibretexts.org To utilize this compound in such reactions, it would typically first need to be converted into a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), on one of the aromatic rings.

For instance, a hypothetical derivative, 1-(4-(aminomethyl)-2-bromophenyl)-2-(p-tolyl)ethanone, could undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a new C-C bond, creating a biaryl structure. nih.govorganic-chemistry.org The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org

Similarly, this bromo-derivative could participate in a Buchwald-Hartwig amination , coupling with a primary or secondary amine to form a new C-N bond. wikipedia.orgacsgcipr.org This reaction is a powerful tool for synthesizing complex aniline (B41778) derivatives and requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgyoutube.com

| Reaction Type | Hypothetical Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-(4-(Aminomethyl)-2-bromophenyl)-2-(p-tolyl)ethanone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig Amination | 1-(4-(Aminomethyl)-2-bromophenyl)-2-(p-tolyl)ethanone | Aniline | Pd₂(dba)₃, XPhos, NaOt-Bu | Diaryl-amine derivative |

| Heck Coupling | 1-(4-(Aminomethyl)-2-iodophenyl)-2-(p-tolyl)ethanone | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

| Sonogashira Coupling | 1-(4-(Aminomethyl)-2-iodophenyl)-2-(p-tolyl)ethanone | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Conformation Analysis

Theoretical studies on 1-(4-(aminomethyl)phenyl)-2-(p-tolyl)ethanone would typically begin with an exploration of its potential energy surface to identify stable molecular conformations. Using methods like Density Functional Theory (DFT), the geometry of the molecule can be optimized to find its lowest energy state. materialsciencejournal.org The conformational landscape is primarily defined by the rotation around several key single bonds, particularly the dihedral angles associated with the ethanone (B97240) bridge connecting the two aromatic rings.

The analysis would focus on the torsional angle between the aminomethylphenyl group and the carbonyl group, as well as the angle between the carbonyl group and the p-tolyl moiety. It is expected that the most stable conformation would involve a staggered arrangement to minimize steric hindrance between the bulky aromatic groups. The presence of the flexible aminomethyl group (-CH2NH2) adds further conformational possibilities.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, a relevant hypothetical reaction to study would be the nucleophilic addition to the carbonyl carbon, a characteristic reaction for ketones. Theoretical methods can be used to model the reaction coordinate, identifying the transition state (TS) structure and calculating the associated activation energy barrier. mdpi.com

For instance, the reduction of the ketone to a secondary alcohol could be modeled. The computational approach would involve:

Optimizing the geometries of the reactant (the ethanone and a reducing agent) and the final product (the alcohol).

Locating the transition state structure along the reaction path. This is a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the intrinsic reaction coordinate (IRC) to ensure the located TS connects the reactants and products.

The resulting energy profile provides a quantitative measure of the reaction's feasibility. Similar computational protocols could be applied to other potential reactions, such as N-acylation at the amine group, to compare relative reactivities at different functional sites.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors derived from the electronic structure provide quantitative insights into the reactivity and stability of a molecule. rasayanjournal.co.in These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies. jksus.orgnih.gov For this compound, key descriptors would be calculated using DFT.

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. nih.gov EHOMO relates to the ability to donate an electron, while ELUMO relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. nih.gov Based on these, other global reactivity descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to predict how the molecule will interact with other chemical species. uobasrah.edu.iq

The HOMO would likely be localized on the more electron-rich aminomethylphenyl ring, while the LUMO would be centered on the carbonyl group and the p-tolyl ring system, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

| Descriptor | Symbol | Definition | Predicted Value (a.u.) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy electron | -0.215 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest available electron orbital | -0.078 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 0.137 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 0.0685 |

| Electrophilicity Index | ω | μ2 / (2η) where μ ≈ -(EHOMO + ELUMO)/2 | 0.153 |

Prediction of Spectroscopic Signatures for Structural Assignment

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By performing vibrational frequency calculations at the DFT level, a theoretical infrared (IR) spectrum can be generated. materialsciencejournal.org

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to its functional groups. These would include:

A strong absorption band for the C=O stretch of the ketone group, typically expected around 1680-1700 cm⁻¹.

N-H stretching vibrations from the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.

An N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C-H stretches from the methyl and methylene (B1212753) groups below 3000 cm⁻¹.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This would likely reveal π→π* transitions associated with the conjugated aromatic systems as the most intense absorptions. keralapsc.gov.in Comparing these predicted spectra with experimental data is a crucial step in structural verification.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric & Asymmetric Stretch | -NH₂ | 3450, 3360 |

| Aromatic C-H Stretch | Aryl-H | 3100-3000 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2980-2850 |

| C=O Stretch | Ketone | 1685 |

| N-H Bend | -NH₂ | 1620 |

| Aromatic C=C Stretch | Aryl Ring | 1605, 1510 |

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound contains multiple functional groups capable of engaging in non-covalent interactions, which are fundamental to understanding its solid-state packing and potential for self-assembly. gatech.edu The primary amine group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

The molecule's amphiphilic character, with polar amine and ketone groups and nonpolar aromatic and alkyl groups, suggests a propensity for self-assembly in certain environments. taylorfrancis.comchapman.edu Computational models could explore the aggregation behavior, predicting how these specific intermolecular forces might guide the formation of ordered supramolecular nanostructures.

Role As a Versatile Synthetic Building Block and Intermediate

Precursor for the Elaboration of Complex Organic Molecules

While specific, multi-step total syntheses originating directly from 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone are not extensively documented in publicly available research, its structural motifs are present in various classes of biologically active molecules. The core structure can be envisioned as a key fragment in the retrosynthetic analysis of more complex targets. For instance, the aminomethylphenyl group is a common feature in pharmaceuticals, and the 2-aryl-ethanone substructure is a precursor to numerous important scaffolds. Synthetic chemists can leverage the reactivity of both the amine and ketone to build intricate carbon skeletons and introduce diverse functionalities, making it a valuable starting material for the synthesis of novel organic compounds.

Component in the Synthesis of Diverse Heterocyclic Frameworks

The class of compounds to which this compound belongs, namely 1-(4-substituted aminophenyl)ethanones, are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govresearchgate.net These heterocyclic systems are of significant interest due to their prevalence in medicinal chemistry and materials science. The primary amine and the ketone carbonyl group of the title compound can participate in various cyclization and condensation reactions to form rings of different sizes and functionalities.

For example, through reactions with appropriate reagents, this building block can be utilized in the synthesis of:

Pyridines: The Hantzsch pyridine (B92270) synthesis or similar methodologies could potentially employ the enolate of the ethanone (B97240) component.

Pyrimidines: Condensation reactions of the ketone with urea (B33335) or guanidine (B92328) derivatives, after suitable functionalization, can lead to the formation of pyrimidine (B1678525) rings. researchgate.net

Imidazoles and Oxazoles: The aminomethyl group and the ketone can serve as precursors for the construction of these five-membered heterocyclic rings through established synthetic routes. researchgate.net

Quinolines: Skraup or Friedländer-type syntheses, involving the reaction of the aminophenyl moiety with α,β-unsaturated carbonyl compounds or dicarbonyl compounds, respectively, could be explored.

The versatility of 1-(4-substituted aminophenyl)ethanones in heterocyclic synthesis is well-documented, and by extension, this compound represents a valuable starting point for accessing a diverse chemical space of heterocyclic compounds. nih.govresearchgate.net

Table 1: Potential Heterocyclic Frameworks from this compound

| Heterocycle Class | Potential Synthetic Strategy | Key Reacting Moieties |

| Pyridines | Hantzsch Synthesis | Ketone (as enolate) |

| Pyrimidines | Condensation Reactions | Ketone |

| Imidazoles | Various Cyclizations | Amine and Ketone |

| Oxazoles | Robinson-Gabriel Synthesis | Amine and Ketone |

| Quinolines | Skraup/Friedländer Synthesis | Aminophenyl group |

Design Element in Ligand Architectures for Chemical Catalysis

The presence of a primary amine in this compound makes it an attractive candidate for incorporation into ligand scaffolds for transition metal catalysis. The nitrogen atom can act as a coordinating site for a metal center, and the rest of the molecule can be readily modified to introduce other donor atoms (e.g., phosphorus, oxygen, or sulfur) to create bidentate or polydentate ligands.

For example, the aminomethyl group can be derivatized to form Schiff bases, amides, or phosphine-amines, which are common ligand classes in coordination chemistry. The steric and electronic properties of the resulting ligand can be fine-tuned by modifying the substituents on the aromatic rings. The development of chiral ligands derived from this scaffold could also be envisioned for applications in asymmetric catalysis. While specific examples of catalytic systems employing ligands directly derived from this compound are not prominent in the literature, the fundamental structural features suggest significant potential in this area.

Substrate in Mechanistic Organic Chemistry Studies (e.g., C-H activation studies)

The study of C-H activation is a frontier in organic chemistry, aiming to directly functionalize otherwise inert carbon-hydrogen bonds. While there is no specific research detailing the use of this compound as a substrate in C-H activation studies, its structure presents several interesting possibilities for such investigations.

The various C-H bonds within the molecule, including those on the aromatic rings and the methylene (B1212753) bridge, could be targeted for functionalization. The aminomethyl group could potentially act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond in its vicinity. Mechanistic studies involving this compound could provide valuable insights into the regioselectivity and reactivity of C-H activation reactions.

Unit in the Construction of Advanced Material Precursors (focus on chemical synthesis, not material properties)

The bifunctional nature of this compound makes it a suitable monomer or precursor for the synthesis of functional polymers and materials. The aminomethyl group can participate in polymerization reactions, such as the formation of polyamides or polyimines. The ketone functionality offers a site for further chemical modification either before or after polymerization, allowing for the introduction of specific properties into the final material.

For example, the compound could be incorporated into the backbone of a polymer to introduce specific recognition sites or to act as a cross-linking agent. The aromatic rings contribute to the thermal stability and rigidity of the resulting polymer. While the direct application of this specific compound in materials science is not widely reported, its structural components are found in various advanced materials, suggesting its potential as a valuable precursor in this field.

Advanced Analytical Methodologies for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton of 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the 4-(aminomethyl)phenyl ring are expected to show an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the p-tolyl ring will also display a distinct AA'BB' pattern. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a narrowly split multiplet, while the methylene protons of the ethanone (B97240) backbone (-COCH₂-) would also present as a singlet. The methyl protons of the p-tolyl group would give rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the quaternary carbons showing distinct chemical shifts from the protonated carbons. The methylene carbons and the methyl carbon of the tolyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~197 |

| Aromatic CH (p-tolyl) | ~7.1-7.3 (d) | ~129-130 |

| Aromatic CH (aminomethylphenyl) | ~7.3-7.5 (d), ~7.8-8.0 (d) | ~128-131 |

| Aromatic C (quaternary) | - | ~135-145 |

| Methylene (-COCH₂-) | ~4.2 (s) | ~45 |

| Methylene (-CH₂NH₂) | ~3.8 (s) | ~46 |

| Methyl (-CH₃) | ~2.3 (s) | ~21 |

| Amino (-NH₂) | ~1.5-2.5 (br s) | - |

Note: Predicted chemical shifts are illustrative and can vary based on solvent and experimental conditions. d = doublet, s = singlet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The molecular formula of this compound is C₁₆H₁₇NO, which corresponds to a monoisotopic mass of approximately 239.1310 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, characteristic fragmentation pathways are expected. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of a p-tolylacetyl cation or a 4-(aminomethyl)benzoyl cation. Cleavage of the benzylic C-N bond is also a plausible fragmentation pathway. A similar fragmentation pattern is observed in N-benzylacetamide, which can serve as a model. sci-hub.seresearchgate.netresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion | Plausible Origin |

| 239 | [C₁₆H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₉H₁₀O]⁺ | p-tolylacetyl fragment |

| 135 | [C₈H₉N]⁺ | 4-(aminomethyl)phenyl fragment |

| 106 | [C₇H₆N]⁺ | Loss of CO from 4-(aminomethyl)benzoyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from p-tolyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of a primary amine (-NH₂) group would be indicated by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orglibretexts.orgorgchemboulder.com A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be expected around 1680-1700 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber compared to a simple aliphatic ketone. wpmucdn.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Methyl (-CH₃) | C-H Stretch | 2870 - 2970 |

| Amine | C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose in the pharmaceutical and chemical industries. moravek.compatsnap.comamericanpharmaceuticalreview.comalwsci.comveeprho.comphenomenex.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. primescholars.com For this compound, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. alwsci.com While the target compound has a relatively high molecular weight, it may be amenable to GC analysis, possibly after derivatization of the primary amine to increase its volatility and thermal stability. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time data for quantification and mass spectral data for confirmation of the identity of any impurities.

Emerging Research Frontiers and Future Perspectives

Development of Chemo- and Regioselective Synthetic Protocols

The development of efficient and selective synthetic routes to access 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone and its analogues is a primary area of future research. Current methods for synthesizing diarylethanones often involve multi-step procedures that may lack the desired selectivity. nih.govresearchgate.net Future protocols will likely focus on chemo- and regioselectivity, allowing for the precise construction of the target molecule while avoiding unwanted side products.

Key areas for development include:

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions: These reactions offer a powerful tool for the synthesis of diaryl ketones. rsc.orgresearchgate.net Future work could adapt these methods for the specific synthesis of diarylethanones by coupling appropriate aryl halides and organometallic reagents in the presence of a carbon monoxide source. The challenge will be to control the regioselectivity of the carbonylation and the subsequent coupling.

Direct Benzylic C-H Oxidation: Recent advances in transition-metal catalyzed benzylic C-H oxidation provide a more atom-economical approach to ketone synthesis. nih.govorganic-chemistry.org Research could focus on developing catalysts that can selectively oxidize the benzylic position of a precursor molecule to form the desired ethanone (B97240) structure.

Hydration of Alkynes: The hydration of internal alkynes presents another viable route to aryl ketones. researchgate.net The regioselectivity of this reaction is influenced by both electronic and steric factors, with steric hindrance often playing a dominant role. researchgate.net Future studies could explore the synthesis of a suitable diarylalkyne precursor and optimize the conditions for its selective hydration.

| Synthetic Protocol | Potential Advantages | Key Research Challenges |

| Palladium-Catalyzed Carbonylative Coupling | High functional group tolerance, broad substrate scope. rsc.orgresearchgate.net | Regiocontrol of carbonylation, catalyst stability. |

| Direct Benzylic C-H Oxidation | High atom economy, use of readily available starting materials. nih.govorganic-chemistry.org | Selectivity between different C-H bonds, catalyst cost. |

| Hydration of Internal Alkynes | Simple and straightforward procedure. researchgate.net | Control of regioselectivity for unsymmetrical alkynes. researchgate.net |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely unexplored. Future research will likely delve into its unconventional reactivity patterns, moving beyond the standard transformations of ketones and amines.

Chemoselective Transformations: The presence of both a ketone and an amine functionality opens up possibilities for chemoselective reactions. For instance, the aerobic oxidative cleavage of the diarylethanone core could potentially lead to the formation of arylmethanoic acids or diarylmethanones, depending on the reaction conditions. nih.gov Understanding and controlling these transformations could provide access to a range of valuable compounds. nih.gov

Benzylic Reactivity: The benzylic protons adjacent to the carbonyl group are activated and susceptible to various transformations. libretexts.org This could be exploited in reactions such as catalytic decarboxylative benzylations of alkynes and ketones, offering novel pathways for C-C bond formation. acs.org

Photocatalysis: Visible light photocatalysis could unlock new reaction pathways for this compound, such as chemo- and regioselective cycloadditions. nih.gov The aromatic rings in the structure suggest that it may participate in photochemical reactions, leading to the synthesis of complex polycyclic systems.

Integration into Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing synthetic methodologies. Integrating the synthesis of this compound into flow chemistry systems and adopting sustainable practices will be a key future direction.

Sustainable synthesis approaches could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Energy Efficiency: Utilizing energy-efficient technologies like microwave or ultrasound irradiation to drive reactions.

| Sustainable Approach | Potential Benefits |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. rsc.orgamt.uk |

| Green Solvents | Reduced environmental impact, lower toxicity. |

| Catalysis | Higher atom economy, reduced waste generation. |

Advanced Computational Design of Analogues for Specific Chemical Functions

Computational chemistry is a powerful tool for designing new molecules with tailored properties. acs.orgacs.org Advanced computational methods can be used to design analogues of this compound with specific chemical functions.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com This can guide the synthesis of analogues with desired characteristics.

Molecular Docking and Dynamics: If this class of compounds shows potential for biological activity, molecular docking and dynamics simulations can be used to predict their binding affinity to specific protein targets.

Designing for Materials Science: Computational methods can aid in the design of analogues with specific optoelectronic properties, for example, by tuning the energy levels of the frontier molecular orbitals for applications in organic light-emitting diodes (OLEDs). mdpi.com

Interdisciplinary Avenues within Pure Chemical Research and Method Development

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields of chemical research.

Medicinal Chemistry: The diarylethanone scaffold is present in some biologically active molecules. The aminomethyl group can be a key pharmacophore. Future research could explore the synthesis of a library of analogues and screen them for various biological activities.

Materials Science: The aromatic nature of the compound suggests potential applications in materials science. For instance, derivatives could be investigated as building blocks for novel polymers or as components in optoelectronic devices. The development of new chemo- and regioselective synthetic methods could lead to the creation of novel pyrroloimidazole structures, which are important motifs in optoelectronic materials. mdpi.com

Catalysis: The aminomethyl group could be modified to create a ligand for transition metal catalysis. The diarylethanone backbone could provide a rigid scaffold for the development of new chiral catalysts for asymmetric synthesis.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-(Aminomethyl)phenyl)-2-(p-tolyl)ethanone, and what key reagents are involved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 4-aminoacetophenone derivatives with p-tolylacetyl precursors in ethanolic solutions, using acetic acid as a catalyst . Key steps include:

- Reagent Selection : Ethanol as a solvent, acetic acid for protonation, and TLC (thin-layer chromatography) to monitor reaction progress .

- Workup : Ice-water quenching followed by filtration and drying to isolate the product .

Alternative routes may involve introducing the aminomethyl group via reductive amination, using sodium cyanoborohydride in methanol/ammonia mixtures.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Prioritize <sup>1</sup>H NMR signals for the aminomethyl group (δ 3.8–4.2 ppm, singlet) and the p-tolyl methyl group (δ 2.3–2.5 ppm) .

- FT-IR : Confirm the ketone carbonyl stretch (~1680–1720 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 255.16 for C₁₆H₁₇NO) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. To address this:

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities .

- Crystallography : Single-crystal X-ray diffraction (as in ) can confirm molecular geometry and identify polymorphic variations.

- Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate consistent crystal forms .

Advanced: What strategies optimize reaction yields when introducing functional groups like bromo or amino substituents?

Methodological Answer:

- Catalyst Optimization : Use Zn/PbCl₂/TiCl₄ systems to enhance electrophilic substitution efficiency for bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amino group incorporation via nucleophilic attack .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during diazotization of the aminomethyl group .

Advanced: How can researchers assess the compound’s stability under varying pH or thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere .

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λmax 270–290 nm .

- Light Sensitivity : Use accelerated aging tests with UV exposure to assess photostability .

Basic: What are the typical reactivity patterns of the aminomethyl and p-tolyl groups in this compound?

Methodological Answer:

- Aminomethyl Group :

- Acylation : Reacts with acetyl chloride in pyridine to form amides.

- Oxidation : Susceptible to H₂O₂/KMnO₄, converting to a nitro group .

- p-Tolyl Group :

- Electrophilic Substitution : Bromination at the para position using Br₂/FeBr₃ .

- Methyl Oxidation : Convert to a carboxylic acid via KMnO₄ under acidic conditions .

Advanced: How can computational modeling (e.g., DFT) predict biological activity or reactivity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the aminomethyl group’s hydrogen-bonding potential .

- DFT Calculations : Gaussian 09 simulations can predict electrophilic sites (e.g., ketone carbonyl) for nucleophilic attack .

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with experimental bioactivity data .

Advanced: What are the challenges in synthesizing derivatives with bulky substituents, and how can steric effects be mitigated?

Methodological Answer:

- Steric Hindrance : Bulky groups near the aminomethyl site reduce reaction rates. Mitigate via:

- Microwave-Assisted Synthesis : Enhances reaction kinetics under high-pressure conditions .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during functionalization .

- Solvent Choice : Low-viscosity solvents (e.g., THF) improve reagent diffusion around sterically crowded sites .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers validate the compound’s biological activity against theoretical predictions?

Methodological Answer:

- In Vitro Assays : Test kinase inhibition using ADP-Glo™ assays, comparing IC₅₀ values with computational predictions .

- Metabolic Stability : Use liver microsome models (e.g., human S9 fraction) to assess CYP450-mediated degradation .

- Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) via radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.